molecular formula C₁₁H₁₃N₅O₅ B1145791 n6-Formyladenosine CAS No. 6706-56-5

n6-Formyladenosine

Cat. No. B1145791
CAS RN: 6706-56-5
M. Wt: 295.25
InChI Key:
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Description

N6-Formyladenosine is a modification derived from N6-methyladenosine (m6A), which is a prevalent internal modification in messenger RNA and non-coding RNA affecting various cellular pathways . The addition of this chemical mark to RNA molecules regulates gene expression by affecting the fate of the RNA molecules .


Synthesis Analysis

The formation of N6-Formyladenosine is mediated by the Fe(II)- and α-ketoglutarate-dependent fat mass and obesity-associated (FTO) protein. FTO oxidizes N6-methyladenosine to generate N6-hydroxymethyladenosine as an intermediate modification, and N6-formyladenosine as a further oxidized product .


Molecular Structure Analysis

The molecular structure of N6-Formyladenosine is related to the methylation of the sixth N atom of adenine in RNA molecules . This modification occurs near stop codons, in 5’- and 3’- untranslated regions, in long internal exons, and in the shared sequence RRACH .


Chemical Reactions Analysis

The chemical reactions involving N6-Formyladenosine are part of the dynamic and reversible regulation of m6A modifications. These modifications can regulate the progression of many diseases by affecting RNA splicing, translation, export, and degradation .


Physical And Chemical Properties Analysis

The physical and chemical properties of N6-Formyladenosine are related to its role as a modification in RNA. It is present in isolated messenger RNA from human cells as well as mouse tissues .

Scientific Research Applications

  • Role in RNA Modifications and Gene Expression Regulation : Fu et al. (2013) discovered that N6-Formyladenosine, along with N6-Hydroxymethyladenosine, are products of oxidative RNA demethylation formed from the prevalent modification N6-methyladenosine (m6A) in mRNA. These modifications may dynamically modulate RNA-protein interactions, affecting gene expression regulation (Fu et al., 2013).

  • Intermediate in Oxidation Processes : Wu et al. (2015) revealed that N6-Formyladenosine is an important intermediate in the oxidation of m6A via the bicarbonate-activated peroxide system, leading to oxidative demethylation of m6A at the nucleobase level and in RNA strands (Wu et al., 2015).

  • Potential Anticancer Activity : The modification of N6-Formyladenosine, specifically N6-Isopentenyladenosine, has been studied for its antiproliferative and apoptotic effects in human colon cancer cells. Laezza et al. (2009) found that this compound inhibits cell proliferation and promotes apoptosis, potentially playing a role in cancer therapy (Laezza et al., 2009).

  • Potential Use in Neurodegenerative Diseases : N6-fufuryladenine (N6FFA), a derivative of N6-Formyladenosine, has been identified as active in pathways related to neurodegenerative diseases such as Parkinson’s and Huntington’s diseases. Maiuri and Truant (2020) discussed its potential as a lead for neurodegenerative disease treatment (Maiuri & Truant, 2020).

  • Involvement in RNA Methylation Modification : Niu et al. (2012) highlighted the importance of N6-methyl-adenosine (m6A), a related modification, in RNA metabolism and its potential role as an epigenetic marker. This research indirectly underscores the significance of related modifications like N6-Formyladenosine in biological processes (Niu et al., 2012).

Safety And Hazards

The health risks associated with N6-Formyladenosine are related to its role in various cellular pathways. It has been demonstrated that N6-methyladenosine modification is involved in the regulation of various important life activities associated with various diseases .

Future Directions

The level of m6A methylation and its regulatory factors are closely associated with the occurrence and disease progression in various conditions, such as gliomas. The m6A methylation is expected to become a potential therapeutic target for these conditions in the near future .

properties

IUPAC Name

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O5/c17-1-5-7(19)8(20)11(21-5)16-3-14-6-9(15-4-18)12-2-13-10(6)16/h2-5,7-8,11,17,19-20H,1H2,(H,12,13,15,18)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJXVWOUESNRCD-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-Formyl-adenosine

Citations

For This Compound
341
Citations
J Wu, H **ao, T Wang, T Hong, B Fu, D Bai, Z He… - Chemical …, 2015 - pubs.rsc.org
… Over the course of oxidation, we found a new mechanism in which N6-hydroxymethyladenosine (hm6A), N6-formyladenosine (f6A) and N6-hydroperoxymethyladenosine (oxm6A) were …
Number of citations: 17 pubs.rsc.org
D Wang, X Wang, P **, Y Zhou, M Jia, H Pan… - Physical Chemistry …, 2023 - pubs.rsc.org
N 6-Hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A) are two important intermediates during the demethylation process of N6-methyladenosine (m6A), which has been …
Number of citations: 4 pubs.rsc.org
R Lardenoije, A Iatrou, G Kenis, K Kompotis… - Progress in …, 2015 - Elsevier
Epigenetics is a quickly growing field encompassing mechanisms regulating gene expression that do not involve changes in the genotype. Epigenetics is of increasing relevance to …
Number of citations: 386 www.sciencedirect.com
A McCaddon, B Regland - Medical hypotheses, 2021 - Elsevier
… Importantly, FTO sequentially oxidises m6A to adenosine via N6-hydroxymethyladenosine and N6-formyladenosine intermediates, releasing the one-carbon unit as formaldehyde and …
Number of citations: 27 www.sciencedirect.com
H Li, Y Ren, K Mao, F Hua, Y Yang, N Wei… - Biochemical and …, 2018 - Elsevier
… Fat mass and obesity associated (FTO) is an RNA demethylase that mediates the formation of N6-hydroxymethyladenosine and N6-formyladenosine in mammalian RNA [7]. Genome-…
Number of citations: 102 www.sciencedirect.com
T Wang, S Kong, M Tao, S Ju - Molecular cancer, 2020 - molecular-cancer.biomedcentral …
… First, they oxidize m6A to form N6-hydroxymethyladenosine (hm6A) and then convert the hm6A to N6-formyladenosine (f6A). Finally, f6A is converted to adenosine (A), completing the …
Number of citations: 504 molecular-cancer.biomedcentral.com
A Whitehouse - The Biochemist, 2015 - portlandpress.com
… -hydroxymethyladenosine (hm6A) then to N6-formyladenosine (f6A) before decomposition … , first N6-hydroxymethyladenosine (hm6A) then N6-formyladenosine (f6A), before reversal to …
Number of citations: 2 portlandpress.com
A Klungland, JA Dahl - Current opinion in genetics & development, 2014 - Elsevier
While the presence of 6-methyladenosine (m6A) modifications in mRNA was noted several decades ago, the first enzyme reversing this modification was identified very recently. Today …
Number of citations: 97 www.sciencedirect.com
X Pang, K Han, Q Cui - Journal of Computational Chemistry, 2013 - Wiley Online Library
… He lab and us found that FTO (but not AlkB) not only generates N6-hydroxymethyladenosine (6hmA) intermediate, but also catalyzes further oxidation of 6hmA to N6-formyladenosine (…
Number of citations: 14 onlinelibrary.wiley.com
Y Fu, G Jia, X Pang, RN Wang, X Wang, CJ Li… - 2013
Number of citations: 6

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